Dimethyl 5-nitroisophthalate

Übersicht

Beschreibung

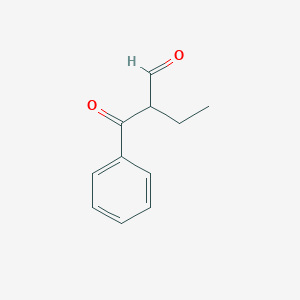

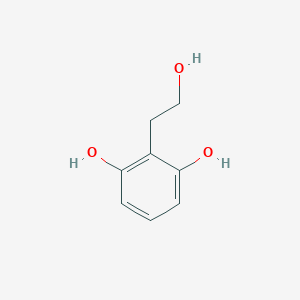

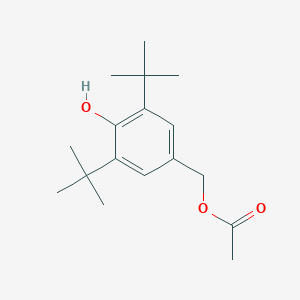

Dimethyl 5-nitroisophthalate is an organic compound with the molecular formula C10H9NO6. It is a slightly yellow crystalline powder known for its applications in organic synthesis and as an intermediate in the production of various chemical substances . The compound is characterized by its nitro group attached to the benzene ring, which significantly influences its chemical behavior and reactivity.

Wissenschaftliche Forschungsanwendungen

Dimethyl 5-nitroisophthalate is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:

Chemistry: As a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Used in the synthesis of biologically active molecules for research purposes.

Medicine: An intermediate in the production of diagnostic agents and contrast media for medical imaging.

Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

Dimethyl 5-nitroisophthalate is an organic chemical compound It’s used as a starting reagent in the synthesis of other compounds , suggesting that its primary role may be as a precursor in chemical reactions.

Mode of Action

It’s known to be used in the synthesis of 5-nitro-1,3-bis(ethylenediamine) and 5-nitroisophthaldihydrazide . This suggests that it may interact with its targets through chemical reactions, leading to the formation of these compounds.

Biochemical Pathways

Given its role in the synthesis of other compounds , it’s likely that it participates in the biochemical pathways related to these compounds.

Pharmacokinetics

Its physical and chemical properties such as boiling point (36020 ℃), density (1351 g/cm³), and flash point (16479 ℃) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Its role as a starting reagent in the synthesis of other compounds suggests that its action results in the formation of these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dust formation should be avoided, and exposure to vapors, mist, or gas should be minimized . No special environmental precautions are required for its handling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl 5-nitroisophthalate is typically synthesized through the esterification of 5-nitroisophthalic acid with methanol in the presence of concentrated sulfuric acid. The reaction is carried out under reflux conditions for several hours. Here is a detailed procedure :

- In a 100 mL round-bottom flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid.

- Add 33.3 mL of methanol to the flask and stir at room temperature until the solid completely dissolves.

- Slowly add 1.0 mL of concentrated sulfuric acid to the solution.

- Heat the mixture under reflux for about 3 hours.

- After the reaction is complete, cool the mixture, and filter the resulting white solid.

- Wash the filter cake with a small amount of water and dry it to obtain this compound with a yield of approximately 98%.

Industrial Production Methods: The industrial production of this compound follows a similar procedure but on a larger scale. The process involves the continuous addition of reactants and the use of industrial-scale reactors to maintain the reaction conditions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl 5-nitroisophthalate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Reduction: Dimethyl 5-aminoisophthalate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 5-nitroisophthalic acid and methanol.

Vergleich Mit ähnlichen Verbindungen

Dimethyl 5-nitroisophthalate can be compared with other similar compounds, such as:

Dimethyl 5-aminoisophthalate: The amino derivative obtained by reducing the nitro group.

Dimethyl 5-hydroxyisophthalate: The hydroxy derivative obtained by substituting the nitro group with a hydroxyl group.

Dimethyl isophthalate: The parent compound without any substituents on the benzene ring.

Uniqueness: this compound is unique due to its nitro group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and applications .

Eigenschaften

IUPAC Name |

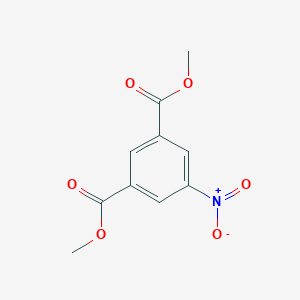

dimethyl 5-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTSJKFPGKFLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065403 | |

| Record name | Dimethyl 5-nitroisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13290-96-5 | |

| Record name | Dimethyl 5-nitroisophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13290-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 5-nitroisophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013290965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 5-nitroisophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 5-nitroisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 5-nitroisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 5-NITROISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM7XSW83FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the introduction of dimethyl 5-nitroisophthalate impact the degradation of poly(ethylene terephthalate) (PET)?

A1: this compound significantly enhances the methanolysis rate of PET. When incorporated as a comonomer into PET, it acts as a breaking point, leading to faster degradation compared to pure PET. This effect is attributed to the higher reactivity of the nitroisophthalate unit towards methanolysis compared to the terephthalate units in PET []. The degradation process preferentially occurs in the amorphous phase of the polymer, leading to an increase in crystallinity during degradation [].

Q2: What are the main products formed during the methanolysis of PET containing this compound?

A2: The methanolysis of PET copolymers containing this compound yields dimethyl terephthalate, this compound, ethylene glycol, and small, soluble oligomers [].

Q3: What is the crystal structure of this compound?

A3: In the crystal structure of this compound (C10H9NO6), the nitro group is slightly twisted out of the plane of the benzene ring by 10.9° []. This information is useful for understanding the molecule's packing and potential interactions within a crystal lattice.

Q4: Can this compound be used as a building block for synthesizing metal-organic frameworks (MOFs)?

A4: Yes, this compound can act as a linker in the formation of MOFs. For instance, it has been used to synthesize a two-dimensional polymeric structure with zinc ions []. In this complex, the this compound acts as a bridging ligand, connecting zinc ions to form a layered framework.

Q5: Are there any alternative synthesis methods for intermediates in the synthesis of biologically active compounds related to this compound?

A5: Yes, alternative synthetic routes exist for producing diethyl 5-amino-2-hydroxy-4,6-dimethylisophthalate, a key intermediate in synthesizing compounds with potential anti-arrhythmic properties. Instead of the traditional five-step synthesis, a shorter and safer three-step method has been developed, which utilizes a nitrosophenol intermediate followed by reduction with hydrazine hydrate in the presence of a palladium catalyst []. This alternative route offers advantages in terms of safety, yield, and process efficiency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

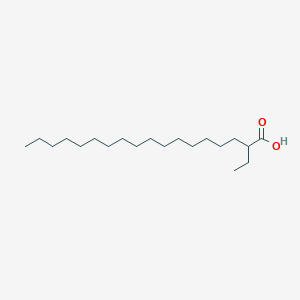

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)